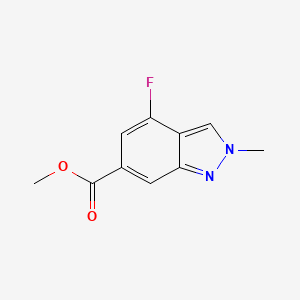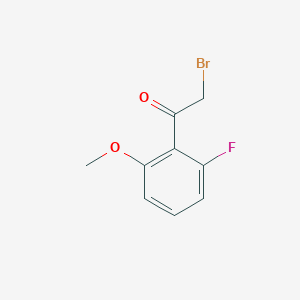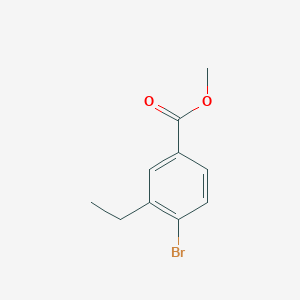
Methyl 4-bromo-3-ethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-3-ethylbenzoate is an organic compound belonging to the class of aromatic esters It is characterized by a benzene ring substituted with a bromine atom at the fourth position, an ethyl group at the third position, and a methyl ester group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-ethylbenzoate typically involves the bromination of 3-ethylbenzoic acid followed by esterification. One common method is:
Bromination: 3-ethylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the para position relative to the carboxyl group.
Esterification: The resulting 4-bromo-3-ethylbenzoic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid (H2SO4) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same bromination and esterification steps but optimized for large-scale production with controlled reaction conditions and efficient separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromo-3-ethylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation: The ethyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products Formed
Nucleophilic Substitution: Formation of 4-azido-3-ethylbenzoate or 4-thiocyanato-3-ethylbenzoate.
Oxidation: Formation of 4-bromo-3-carboxybenzoate.
Reduction: Formation of 4-bromo-3-ethylbenzyl alcohol.
Applications De Recherche Scientifique
Methyl 4-bromo-3-ethylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of photoactive materials and polymers due to its aromatic structure and functional groups.
Biological Studies: It is employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicinal Chemistry: It is investigated for its potential as a building block in the synthesis of biologically active compounds.
Mécanisme D'action
The mechanism of action of Methyl 4-bromo-3-ethylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromine atom and ester group play crucial roles in its reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-bromo-3-methylbenzoate: Similar structure but with a methyl group instead of an ethyl group.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromoethyl group.
Uniqueness
Methyl 4-bromo-3-ethylbenzoate is unique due to the presence of both a bromine atom and an ethyl group on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these substituents makes it a valuable intermediate in organic synthesis and material science.
Propriétés
Formule moléculaire |
C10H11BrO2 |
|---|---|
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
methyl 4-bromo-3-ethylbenzoate |
InChI |
InChI=1S/C10H11BrO2/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h4-6H,3H2,1-2H3 |
Clé InChI |
BQFYJRUXPFOBOX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


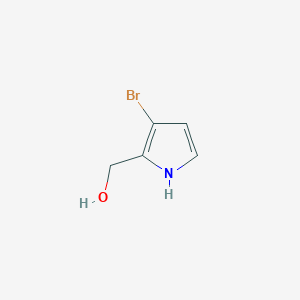
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B13662156.png)
![4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol](/img/structure/B13662160.png)


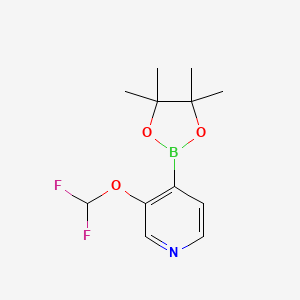
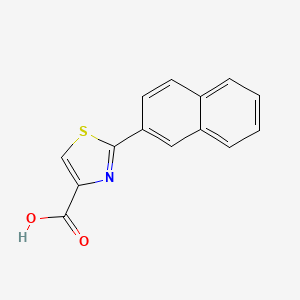
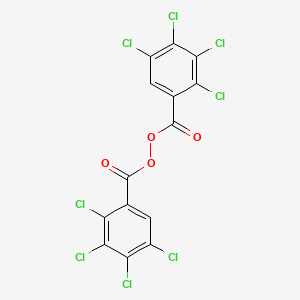
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13662190.png)
![2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13662192.png)
![2,7-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13662201.png)

